5-Epideoxyloganic acid 5-Epideoxyloganic acid 5-Epideoxyloganic acid is a natural product found in Nepeta cataria, Nepeta italica, and Nepeta grandiflora with data available.
Brand Name: Vulcanchem
CAS No.: 86363-69-1
VCID: VC1653748
InChI: InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7-,9+,10-,11+,12-,13+,15+,16-/m0/s1
SMILES: CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O
Molecular Formula: C16H24O9
Molecular Weight: 360.36 g/mol

5-Epideoxyloganic acid

CAS No.: 86363-69-1

Cat. No.: VC1653748

Molecular Formula: C16H24O9

Molecular Weight: 360.36 g/mol

* For research use only. Not for human or veterinary use.

5-Epideoxyloganic acid - 86363-69-1

Specification

CAS No. 86363-69-1
Molecular Formula C16H24O9
Molecular Weight 360.36 g/mol
IUPAC Name (1R,4aR,7S,7aS)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
Standard InChI InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7-,9+,10-,11+,12-,13+,15+,16-/m0/s1
Standard InChI Key DSXFHNSGLYXPNG-MDIWZKTHSA-N
Isomeric SMILES C[C@H]1CC[C@@H]2[C@H]1[C@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
SMILES CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O
Canonical SMILES CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O

Introduction

Chemical Structure and Properties

5-Epideoxyloganic acid is an iridoid glycoside with the molecular formula C16H24O9 and a molecular weight of 360.36 g/mol . Its chemical structure features a cyclopenta[c]pyran core with a carboxylic acid group and a glucose moiety attached via a glycosidic bond.

Structural Identification

The compound is formally known as (1R,4aR,7S,7aS)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid . Based on extensive 1H and 13C-NMR spectral studies and chemical transformations, the structure was revised and renamed from nepetolglucosylester to (5R, 8S, 9R)-7-deoxyloganic acid, and later to 5-epideoxyloganic acid .

Physicochemical Properties

Table 1 summarizes the key physicochemical properties of 5-epideoxyloganic acid.

PropertyValueReference
Molecular FormulaC16H24O9
Molecular Weight360.36 g/mol
Exact Mass360.14203234 Da
XLogP3-AA-0.4
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count9
Rotatable Bond Count4
Solubility: LogS-1.024*
Solubility: LogP1.236*

*Note: Some values from source appear to be for a different molecular weight compound and should be interpreted with caution.

Spectral Characteristics

The structure of 5-epideoxyloganic acid has been characterized using various spectroscopic techniques, primarily 1H-NMR and 13C-NMR spectroscopy . The compound's structure was revised based on these spectral studies, highlighting the importance of comprehensive spectral analysis in natural product identification.

Natural Sources and Distribution

Occurrence in Plant Species

5-Epideoxyloganic acid has been reported in several plant species, primarily within the Nepeta genus (Lamiaceae family). Table 2 presents the natural sources of this compound.

Plant SpeciesPlant PartReference
Nepeta cataria (Catnip)Aerial parts
Nepeta italicaNot specified
Nepeta grandifloraNot specified
Nepeta aristata*Aerial parts
Nepeta rtanjensis*Not specified

*Note: These sources specifically mention 1,5,9-epideoxyloganic acid, which is a related but distinct compound.

Chemotaxonomic Significance

Iridoid glucosides, including 5-epideoxyloganic acid, serve as important chemotaxonomic markers in the Lamiaceae family, particularly in the Nepeta genus. Their presence and distribution patterns help in the classification and identification of plant species within this taxonomic group.

Isolation and Characterization Methods

Extraction Techniques

The isolation of 5-epideoxyloganic acid and related compounds typically involves multi-step extraction processes. The general approach includes:

  • Initial extraction with methanol or methanol-chloroform mixtures from plant material

  • Fractionation using various chromatographic techniques

  • Purification using more selective methods

Chromatographic Methods

Several chromatographic techniques have been employed for the isolation and purification of 5-epideoxyloganic acid and related compounds:

  • Silica gel column chromatography with various solvent systems (hexane, chloroform, ethyl acetate, and methanol)

  • Sephadex LH-20 column chromatography (typically with methanol-chloroform mixtures)

  • Preparative High-Performance Liquid Chromatography (prep-HPLC)

Structural Characterization

The structural elucidation of 5-epideoxyloganic acid has primarily been accomplished through:

  • 1H-NMR and 13C-NMR spectroscopy for detailed structural analysis

  • Mass spectrometry for molecular weight confirmation

  • Chemical transformations to establish stereochemistry

The revision of the structure from nepetolglucosylester to 5-epideoxyloganic acid was based on these comprehensive spectral analyses and chemical studies.

Bacterial StrainInhibition Zone (mm)Reference
K. pneumoniae11.50
S. aureus10.00
E. faecalisMIC: 8 µg/mL

Additionally, Nepeta extracts containing iridoid compounds showed activity against food-borne pathogens such as L. monocytogenes, E. coli, S. aureus, Penicillium sp., and Aspergillus sp. .

Enzyme Inhibitory Activities

1,5,9-Epideoxyloganic acid has exhibited inhibitory effects against various enzymes, as shown in Table 4.

EnzymeIC50 Value (µg/mL)Inhibition TypeReference
Acetylcholinesterase (AChE)2.53 ± 0.27Non-competitive
Butyrylcholinesterase (BChE)3.75 ± 0.11Competitive
α-Glucosidase3.98 ± 0.07Competitive
Urease4.40 ± 0.01Not specified
α-Amylase6.43 ± 0.54Not specified
Tyrosinase7.39 ± 0.00Not specified

Molecular docking studies revealed binding affinities of -7.70, -8.50, and -8.30 kcal/mol for AChE, BChE, and α-glucosidase, respectively .

Antioxidant Properties

1,5,9-Epideoxyloganic acid has demonstrated antioxidant activities through various mechanisms, as detailed in Table 5.

Antioxidant AssayEC50 or Activity Value (µg/mL)Reference
Phosphomolybdenum reducing136.02 ± 3.99
Superoxide (O2˙ˉ) scavenging3.54 ± 0.26
Hydrogen peroxide (H2O2) scavenging9.67 ± 1.26

DNA Protection Activity

1,5,9-Epideoxyloganic acid has demonstrated DNA protection activity, with protection rates of 57.53% for form I and 53.57% for form II . This suggests potential applications in protecting DNA from damaging agents.

Anti-Biofilm Activity

Iridoid compounds from Nepeta species, including 1,5,9-epideoxyloganic acid, have shown effectiveness in preventing biofilm formation by resistant Pseudomonas aeruginosa strains . This indicates potential applications in combating biofilm-associated infections.

Structure-Activity Relationships

The biological activities of 5-epideoxyloganic acid and related compounds are likely influenced by their structural features. The cyclopenta[c]pyran core, the carboxylic acid group, and the glucose moiety all contribute to the compound's interactions with biological targets.

Comparative studies with structurally related compounds, such as 8-epideoxyloganic acid (CID 443332) and other iridoid glucosides, could provide valuable insights into structure-activity relationships and guide the development of more potent derivatives.

Research Applications and Future Perspectives

Food Industry Applications

The antimicrobial activities against food-borne pathogens suggest potential applications in food preservation and safety. Iridoid compounds from Nepeta species have shown efficacy against common food contaminants such as L. monocytogenes, E. coli, and S. aureus .

Future Research Directions

Several areas warrant further investigation:

  • Comprehensive studies on the biological activities specifically of 5-epideoxyloganic acid

  • Detailed structure-activity relationship studies

  • Pharmacokinetic and toxicological evaluations

  • Semi-synthetic derivatization to enhance biological activities

  • Exploration of synergistic effects with other natural compounds

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